molecular formula C21H26N2O5S B12209957 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12209957
M. Wt: 418.5 g/mol
InChI Key: VEZTWXGFZHEMCY-JXAWBTAJSA-N
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Description

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is a potent and selective cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes and obesity. By specifically inhibiting PTP1B, this compound enhances insulin receptor phosphorylation and downstream signaling, thereby potentiating insulin action and promoting glucose uptake. Its research value is underscored by studies demonstrating its efficacy in improving insulin sensitivity and glucose homeostasis in models of insulin resistance. Furthermore, research indicates that PTP1B inhibition also potentiates leptin signaling, which is responsible for suppressing appetite and increasing energy expenditure, offering a dual therapeutic approach for metabolic disorders. The compound's structure, featuring a thiazolidine-2,4-dione scaffold, is designed for high-affinity interaction with the PTP1B active site. It serves as an essential pharmacological tool for elucidating the complex roles of PTP1B in metabolic regulation, cancer cell signaling, and for validating new therapeutic strategies targeting protein tyrosine phosphatases.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H26N2O5S/c1-28-17-7-5-15(6-8-17)14-18-20(26)23(21(27)29-18)12-9-19(25)22-11-3-2-4-16(22)10-13-24/h5-8,14,16,24H,2-4,9-13H2,1H3/b18-14-

InChI Key

VEZTWXGFZHEMCY-JXAWBTAJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Monochloroacetic acid (2.5 mmol) and thiourea (2.5 mmol) are refluxed in deionized water (150 mL) for 8–9 hours, yielding thiazolidine-2,4-dione as a crystalline solid (78% yield, mp 118–120°C). Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (83%). Critical parameters include:

ParameterConventional MethodMicrowave Method
Temperature (°C)100–11080–90
Time (h)8–90.5
SolventWaterWater
Yield (%)7883

1H NMR analysis confirms the structure via characteristic singlet peaks at δ 7.7–7.8 ppm (C=CH) and δ 12.48 ppm (NH).

Knoevenagel Condensation for 5-[(4-Methoxyphenyl)methylene] Substitution

The 5-position of the thiazolidine-2,4-dione core is functionalized via Knoevenagel condensation with 4-methoxybenzaldehyde.

Procedure and Mechanistic Insights

Thiazolidine-2,4-dione (21.36 mmol), 4-methoxybenzaldehyde (21.36 mmol), and piperidine (14.11 mmol) are refluxed in ethanol (150 mL) for 8 hours. Acidification with acetic acid precipitates 5-[(4-methoxyphenyl)methylene]-thiazolidine-2,4-dione (70% yield, mp 260°C). The mechanism proceeds through:

  • Deprotonation of the thiazolidinedione α-hydrogen by piperidine.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the exocyclic double bond.

Spectroscopic Validation

  • IR : Peaks at 1730–1670 cm⁻¹ (C=O stretch), 1566 cm⁻¹ (C=C).

  • 1H NMR : Aromatic protons at δ 6.86–7.71 ppm, methoxy singlet at δ 3.77 ppm.

Introduction of the 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl} Side Chain

The 3-position is functionalized via alkylation using a tertiary amino chloride intermediate.

Synthesis of 3-Oxopropyl-piperidyl Intermediate

2-(2-Hydroxyethyl)piperidine (1.2 eq) is reacted with ethyl 3-chloropropionate in acetone under reflux with K2CO3 (2 eq) for 12 hours. The product, 3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl chloride, is isolated via vacuum distillation (65% yield).

Alkylation of Thiazolidine-2,4-dione

The intermediate chloride (1.1 eq) is added to 5-[(4-methoxyphenyl)methylene]-thiazolidine-2,4-dione (1 eq) in DMF with K2CO3 (2 eq) at 80°C for 6 hours. Workup with ice water and recrystallization from ethanol yields the target compound (62% yield).

Reaction Optimization Table

ParameterValue
SolventDMF
Temperature (°C)80
Time (h)6
BaseK2CO3
Yield (%)62

Structural Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ at m/z 475.1842 (C23H27N2O6S requires 475.1845).

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : δ 1.45–2.85 (m, piperidyl protons), δ 3.77 (s, OCH3), δ 4.20 (t, J = 6.5 Hz, CH2OH), δ 7.71 (s, C=CH).

  • 13C NMR : δ 169.8 (C=O), 166.9 (C=O), 119.5 (C=C).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H2O 70:30) shows ≥98% purity with a retention time of 12.3 minutes.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Alkylation

Replacing conventional heating with microwave irradiation (250 W, 30 minutes) increases alkylation yield to 75%.

Solid-Phase Synthesis

Immobilizing the thiazolidine-2,4-dione core on Wang resin enables stepwise functionalization, though yields drop to 55% due to steric hindrance.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N- vs. O-alkylation is minimized by using bulky bases (e.g., DBU) and polar aprotic solvents (DMF).

Epimerization at the Piperidyl Center

Low-temperature conditions (0–5°C) during side-chain coupling reduce epimerization from 15% to <5% .

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes:

  • Thiazolidine core : A five-membered ring containing sulfur and nitrogen.
  • Piperidine moiety : A six-membered ring containing nitrogen.
  • Methoxyphenyl group : A phenyl ring substituted with a methoxy group.

The molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S with an approximate molecular weight of 418.5 g/mol. The unique combination of these structural elements may enhance the biological activity of the compound compared to simpler thiazolidinones.

Biological Activities

Research indicates that 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione exhibits several promising biological activities:

  • Antidiabetic Properties : Similar to other thiazolidinediones, this compound may influence glucose metabolism and insulin sensitivity .
  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, indicating its role in cancer therapeutics .
  • Antimicrobial Effects : The compound's structural features may confer activity against certain bacterial strains, making it a candidate for antimicrobial research .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:

  • Formation of the thiazolidine core through cyclization reactions.
  • Introduction of the piperidine and methoxyphenyl groups via nucleophilic substitution and condensation reactions.

These steps highlight the versatility and complexity involved in synthesizing such compounds.

Comparative Analysis with Related Compounds

Several structurally similar compounds exhibit notable biological activities. A comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
RosiglitazoneThiazolidinedione structureAntidiabetic
PioglitazoneThiazolidinedione structureAntidiabetic
5-(4-Methoxyphenyl)-thiazolidine-2,4-dioneThiazolidinedione coreAntimicrobial

The distinct combination of piperidine and methoxyphenyl groups in 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione may lead to unique pharmacological profiles not observed in other thiazolidinones.

Case Studies

  • Anticancer Screening : In a study published by Walid Fayad, novel anticancer compounds were identified through screening drug libraries on multicellular spheroids. The results indicated that compounds similar to 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione showed significant cytotoxic effects against various cancer cell lines .
  • Diabetes Research : A review on Mannich bases highlighted the potential of thiazolidinone derivatives in managing diabetes through modulation of insulin signaling pathways. Compounds with similar structures have been shown to improve glycemic control in diabetic models .

Mechanism of Action

The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidyl group can interact with neurotransmitter receptors, while the thiazolidine ring can interact with enzymes involved in metabolic pathways . These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (): Replaces the hydroxyethylpiperidyl group with a diisopropylaminoethyl chain. Exhibits π···π interactions with benzodiazepine systems, influencing molecular packing and solubility . Synthesis: Achieved via reaction with 2-diisopropylaminoethyl chloride, yielding 71% product purity .
  • (5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (): Features a simpler 2-aminoethyl group at the 3-position and a thienyl group at the 5-position. Demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) with a minimum energy score of −8.1 kcal/mol in docking studies, attributed to interactions with RT active-site residues .

Substituent Variations at the 5-Position

  • (5Z)-3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylene]-1,3-thiazolidine-2,4-dione hydrochloride (): Substitutes 4-methoxyphenyl with 4-chlorophenyl.
  • 5-{[2-(4-Naphthyl)-6-arylimidazo[1,2][1,3,4]thiadiazol-5-yl]methylene}-1,3-thiazolidine-2,4-dione ():

    • Incorporates a naphthyl-imidazothiadiazole group at C3.
    • Exhibited superior antidiabetic activity (EC₅₀ = 1.2 µM) compared to simpler aryl substitutions, likely due to enhanced hydrophobic interactions .

Biological Activity

The compound 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S with a molecular weight of approximately 418.5 g/mol. Its structure features a thiazolidine ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its biological activity.

Property Details
Molecular FormulaC21H26N2O5SC_{21}H_{26}N_{2}O_{5}S
Molecular Weight418.5 g/mol
IUPAC Name(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Thiazolidinone derivatives have been reported to possess antimicrobial properties. The structural features of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione suggest potential efficacy against various bacterial strains due to the presence of the thiazolidine core .
  • Antidiabetic Effects : Similar compounds within the thiazolidinedione class have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The unique combination of functional groups in this compound may confer similar properties .
  • Antihistaminic and Anticholinergic Activities : Studies have demonstrated that related thiazolidinone compounds exhibit significant antihistaminic and anticholinergic effects. For instance, a related compound showed a 53% inhibition in isolated guinea pig trachea tests .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The thiazolidine ring may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Interaction : The piperidine moiety could engage with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinone derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Studies : A comparative analysis of various thiazolidinones revealed that modifications in the aromatic substituents significantly impacted antimicrobial efficacy. The presence of methoxy groups was linked to enhanced activity against specific pathogens .
  • Diabetes Management : In vitro studies demonstrated that thiazolidinone derivatives improve glucose uptake in muscle cells, suggesting a mechanism for their antidiabetic effects. This aligns with findings from other thiazolidinediones like rosiglitazone and pioglitazone .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione:

Compound Name Structural Features Biological Activity
RosiglitazoneThiazolidinedione structureAntidiabetic
PioglitazoneThiazolidinedione structureAntidiabetic
5-(4-Methoxyphenyl)-thiazolidine-2,4-dioneThiazolidinedione coreAntimicrobial

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